Methyl 2-(7-methoxy-7-oxoheptyl)furan-3-carboxylate
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Overview
Description
Methyl 2-(7-methoxy-7-oxoheptyl)furan-3-carboxylate is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7-methoxy-7-oxoheptyl)furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the condensation of furan-3-carboxylic acid with 7-methoxy-7-oxoheptanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-methoxy-7-oxoheptyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Methyl 2-(7-methoxy-7-oxoheptyl)furan-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(7-methoxy-7-oxoheptyl)furan-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-furoate: Another furan derivative with similar structural features.
Methyl 3-methyl-2-furoate: A methylated furan derivative with distinct chemical properties.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: A furan derivative with a hydroxyphenyl group.
Uniqueness
Methyl 2-(7-methoxy-7-oxoheptyl)furan-3-carboxylate is unique due to its specific alkyl chain and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61211-03-8 |
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Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
methyl 2-(7-methoxy-7-oxoheptyl)furan-3-carboxylate |
InChI |
InChI=1S/C14H20O5/c1-17-13(15)8-6-4-3-5-7-12-11(9-10-19-12)14(16)18-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
NPSZNXQTVJPFFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1=C(C=CO1)C(=O)OC |
Origin of Product |
United States |
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